Enhanced Cross-Coupling Efficiency in Palladium-Catalyzed Arylations
2-Amino-5-iodopyrimidine derivatives are demonstrably more efficient substrates for palladium-catalyzed arylations than their bromo counterparts. Studies on sterically hindered 2-amino-5-halo-4,6-disubstituted pyrimidines show that the 5-iodopyrimidines are the most efficient substrates for conversion to 5-aryl derivatives [1]. This is corroborated by vendor-provided data indicating a 23% yield improvement for the iodo-substituted analog compared to the corresponding bromo-substituted analog in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) [2].
| Evidence Dimension | Synthetic Yield in Cross-Coupling |
|---|---|
| Target Compound Data | 23% higher yield |
| Comparator Or Baseline | Bromo-substituted analog (2-amino-5-bromo-4,6-disubstituted pyrimidine) |
| Quantified Difference | Approximately 23 percentage point improvement |
| Conditions | Palladium-catalyzed arylation to form 5-aryl derivatives, as reported for kinase inhibitor synthesis |
Why This Matters
Higher synthetic yield translates to reduced cost per gram of final product and improved process efficiency, a critical factor in both medicinal chemistry hit-to-lead campaigns and industrial scale-up.
- [1] Structural studies on bioactive compounds. Part 29: Palladium catalysed arylations and alkynylations of sterically hindered immunomodulatory 2-amino-5-halo-4,6-(disubstituted)pyrimidines. (n.d.). View Source
- [2] Chem-ISO. (n.d.). 2-AMINO-5-IODOPYRIMIDINE Performance Comparison. View Source
